Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
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Description
“Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also has a thioacetate group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. A common reaction might involve the electrophilic cationic center with the formation of intermediate product, which underwent [3,3]-Claisen rearrangement .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One notable application of this compound is in the synthesis of amino derivatives of triazolopyrimidine. A study by Vas’kevich et al. (2006) describes the heterocyclization of specific thiosemicarbazides leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidines, showcasing the compound's utility in creating structurally diverse heterocycles which are stabilized through hydrogen bonding interactions Vas’kevich et al., 2006.
Chemical Reactions and Mechanisms
Research by Hassneen and Abdallah (2003) demonstrates the compound's role in generating various heterocyclic systems through reactions with different reagents. This work highlights the versatility of such compounds in organic synthesis, particularly for constructing pyrimidinone derivatives Hassneen & Abdallah, 2003.
Structural Modification and Properties
The study by Cong et al. (2014) focuses on transforming Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate into various N-substituted amide derivatives. This research underscores the compound's structural versatility and the potential for developing molecules with specific properties Cong et al., 2014.
Applications in Supramolecular Chemistry
Chkirate et al. (2020) explored the synthesis of Cu(II) coordination complexes utilizing a derivative of this compound, demonstrating its application in supramolecular chemistry. This research shows the compound's potential in creating materials with unique properties, such as antioxidant activity Chkirate et al., 2020.
Properties
IUPAC Name |
methyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-5-6(2)14-9(11-8(5)16)12-13-10(14)18-4-7(15)17-3/h4H2,1-3H3,(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCMMMXCZCGZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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